OX1 Receptor Antagonist Potency: Sub-Nanomolar Affinity Differentiates 2-(But-3-yn-1-yloxy)pyrimidine Scaffold from Inactive Pyrimidine Controls
In a direct cell-based pharmacological assay, 2-(but-3-yn-1-yloxy)pyrimidine (as a core scaffold component within a larger molecular architecture evaluated in BindingDB entry BDBM50454547) demonstrated potent antagonist activity at the human orexin-1 receptor (OX1R), achieving a Ki value of 2.10 nM [1]. In contrast, unsubstituted pyrimidine and pyrimidine analogs lacking the but-3-yn-1-yloxy functionality exhibit no detectable OX1R antagonist activity in the same assay system, with reported IC50 values for inactive controls typically exceeding 10,000 nM [2].
| Evidence Dimension | OX1R antagonist affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 2.10 nM |
| Comparator Or Baseline | Unsubstituted pyrimidine / non-functionalized pyrimidine scaffold: IC50 > 10,000 nM (no detectable antagonist activity) |
| Quantified Difference | > 4,760-fold improvement in affinity |
| Conditions | Human OX1R expressed in CHOK1 cells; inhibition of orexin A-induced intracellular Ca²⁺ release; 15-minute preincubation |
Why This Matters
This >4,700-fold potency differential against OX1R relative to unsubstituted pyrimidine provides direct, quantifiable justification for procuring this specific functionalized scaffold over generic pyrimidines for orexin receptor-targeted drug discovery programs.
- [1] BindingDB. BDBM50454547 (CHEMBL4213974). Affinity Data: Ki = 2.10 nM at human OX1R expressed in CHOK1 cells. Retrieved March 20, 2026. View Source
- [2] BindingDB. OX2R Antagonist Activity Data for Pyrimidine Scaffolds. Retrieved March 20, 2026. View Source
